

Spectroscopic and Synthetic Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Overview

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Compound of Interest

Compound Name: 3-Pyrrolidin-1-ylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound **3-Pyrrolidin-1-ylbenzonitrile**. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document collates predicted data, characteristic spectral features of its constituent functional groups, and relevant synthetic protocols. This information is intended to serve as a valuable resource for the characterization, synthesis, and analysis of **3-Pyrrolidin-1-ylbenzonitrile** and structurally related compounds.

Molecular Structure and Properties

Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol CAS Number: 175696-73-8

Spectroscopic Data Summary

While a complete, experimentally verified set of spectra for **3-Pyrrolidin-1-ylbenzonitrile** is not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Pyrrolidine H (α to N)	3.2 - 3.4	t	
Pyrrolidine H (β to N)	1.9 - 2.1	p	
Aromatic H (ortho to CN)	~7.4	d	
Aromatic H (meta to CN)	~7.2	t	
Aromatic H (para to CN)	~6.8	d	
Aromatic H (ortho to Pyrrolidine)	~6.7	s	

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Pyrrolidine C (α to N)	~47	
Pyrrolidine C (β to N)	~25	
Aromatic C (ipso-CN)	~112	
Aromatic C (ipso-Pyrrolidine)	~148	
Aromatic C-H	115 - 130	Multiple peaks expected
Nitrile ($\text{C}\equiv\text{N}$)	~119	

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C≡N (Nitrile stretch)	2220 - 2240	Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C-N (Aromatic amine)	1250 - 1360	Strong
C=C (Aromatic)	1450 - 1600	Medium to Weak

Table 4: Mass Spectrometry Data

Ion	m/z (Expected)	Notes
[M] ⁺	172.10	Molecular Ion
[M-H] ⁺	171.10	
[M-C ₂ H ₄] ⁺	144.08	Loss of ethylene from pyrrolidine ring
[C ₇ H ₄ N] ⁺	102.03	Fragment corresponding to cyanophenyl group

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate compound characterization. While specific published methods for **3-Pyrrolidin-1-ylbenzonitrile** are scarce, the following outlines standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring both ¹H and ¹³C NMR spectra. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard one-pulse sequence is used, and for

^{13}C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

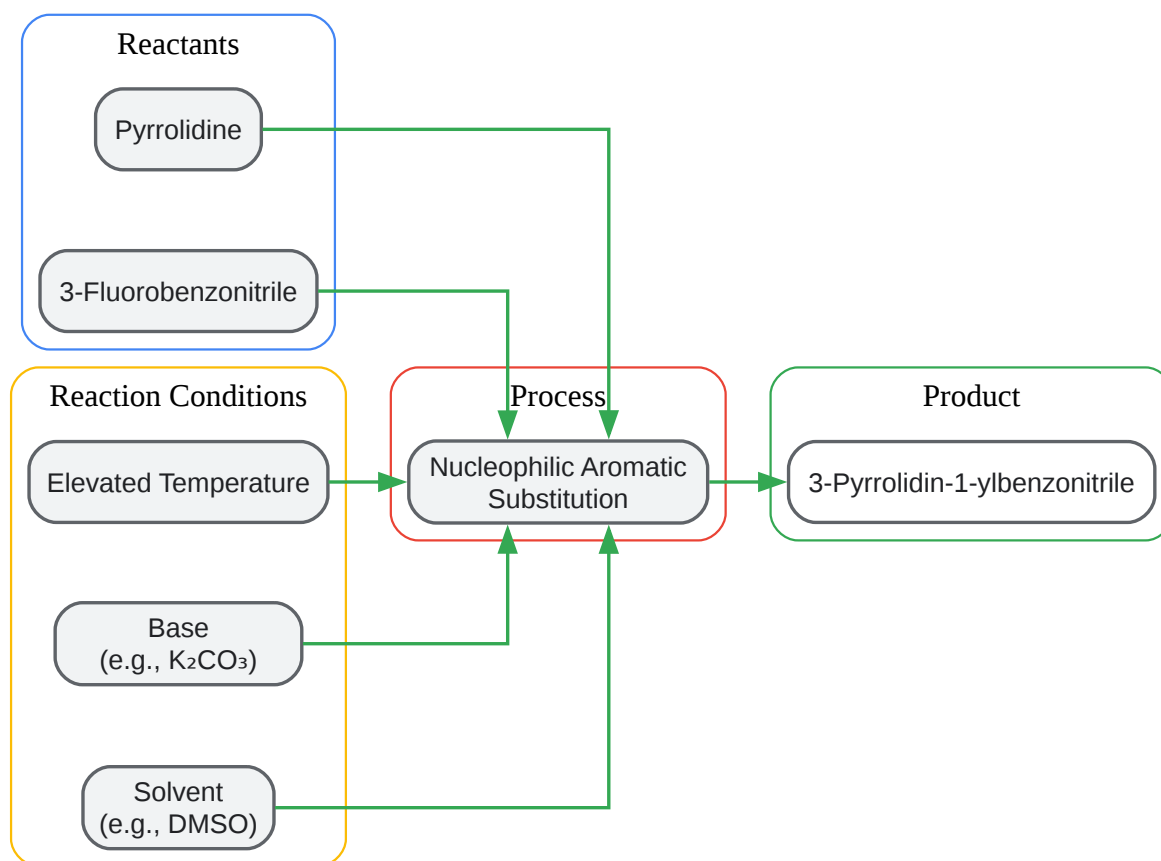
IR spectra are commonly recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to generate charged droplets that desolvate to produce ions.

Synthesis Workflow

The synthesis of **3-Pyrrolidin-1-ylbenzonitrile** can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 3-fluorobenzonitrile with pyrrolidine.



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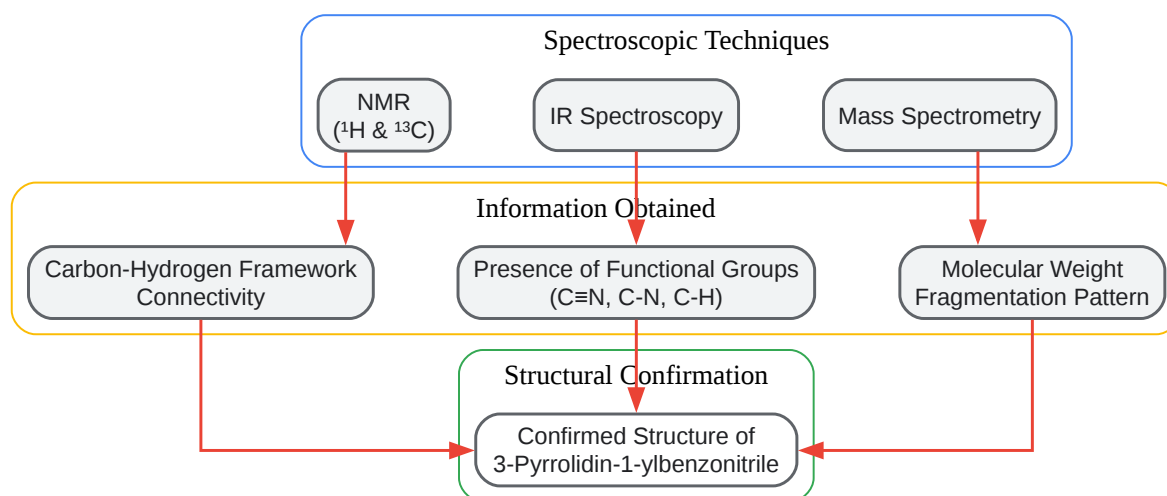
Caption: Synthetic pathway for **3-Pyrrolidin-1-ylbenzonitrile**.

This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate (K₂CO₃) at an elevated temperature. The fluoride ion is a good leaving group, and the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the secondary amine, pyrrolidine.

Logical Relationship of Spectroscopic Analysis

The characterization of **3-Pyrrolidin-1-ylbenzonitrile** involves a logical workflow where each spectroscopic technique provides complementary information to confirm the structure of the

molecule.



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Caption: Workflow for structural elucidation.

This integrated analytical approach ensures a high degree of confidence in the structural assignment of the synthesized compound. Researchers and drug development professionals can utilize this compiled information as a foundational guide for their work with **3-Pyrrolidin-1-ylbenzonitrile**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b069742#spectroscopic-data-nmr-ir-mass-spec-for-3-pyrrolidin-1-ylbenzonitrile\]](https://www.benchchem.com/product/b069742#spectroscopic-data-nmr-ir-mass-spec-for-3-pyrrolidin-1-ylbenzonitrile)

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